molecular formula C14H12BrNO5 B4733869 ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate

ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate

Cat. No. B4733869
M. Wt: 354.15 g/mol
InChI Key: CXNNLTVENNDMGU-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In We will also list future directions for research on this compound.

Scientific Research Applications

Ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to have anti-cancer properties, and it has been studied as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.

Mechanism of Action

The mechanism of action for ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate in lab experiments is its well-established synthesis method. This compound is also relatively stable and easy to work with. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with at higher concentrations.

Future Directions

There are many potential future directions for research on ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate. One area of interest is in the development of more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, this compound could be studied further for its potential use in the treatment of various neurological disorders. Finally, this compound could be used as a starting point for the development of new fluorescent probes for imaging studies.

properties

IUPAC Name

ethyl (Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5/c1-2-19-14(18)10(8-9-4-3-7-20-9)16-13(17)11-5-6-12(15)21-11/h3-8H,2H2,1H3,(H,16,17)/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNNLTVENNDMGU-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.